2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridylmethyl group, and an imidazolidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl core, followed by the introduction of the chlorophenyl and pyridylmethyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-BROMOPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE
- 2-[1-(3-FLUOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE
Uniqueness
2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-16-7-6-11-19(13-16)28-22(30)20(14-21(29)26-17-8-2-1-3-9-17)27(23(28)31)15-18-10-4-5-12-25-18/h1-13,20H,14-15H2,(H,26,29) |
InChI Key |
WZJYNRNJVPAKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.